UDP-Galactose (disodium)

Catalog No.
S12876696
CAS No.
M.F
C15H22N2Na2O17P2
M. Wt
610.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UDP-Galactose (disodium)

Product Name

UDP-Galactose (disodium)

IUPAC Name

disodium;[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

Molecular Formula

C15H22N2Na2O17P2

Molecular Weight

610.27 g/mol

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5?,6-,8+,9+,10-,11?,12?,13-,14-;;/m1../s1

InChI Key

PKJQEQVCYGYYMM-WEYCDEQQSA-L

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3C([C@@H]([C@H](C(O3)CO)O)O)O)O)O.[Na+].[Na+]

UDP-Galactose (disodium) is an activated nucleotide sugar that serves as the obligate galactose donor for galactosyltransferases in the biosynthesis of glycoproteins, glycolipids, and complex oligosaccharides [1]. As a disodium salt, it exhibits an aqueous solubility of up to 50 mg/mL, making it highly processable for batch and continuous-flow enzymatic reactors . In procurement contexts, this specific salt form is prioritized for in vitro glycoengineering and biocatalytic cascades because it provides the essential high-energy pyrophosphate linkage required for enzymatic transfer without the severe handling and degradation limitations associated with the free acid form [1].

Substituting UDP-Galactose (disodium) with close analogs or alternative chemical donors compromises reaction specificity and yield. While UDP-Glucose shares a nearly identical structure, differing only by the epimeric C4 hydroxyl group, standard galactosyltransferases cannot utilize it; substitution results in near-zero target galactosylation unless a complex, multi-enzyme epimerase cascade is engineered into the system [1]. Furthermore, attempting to use the free acid form of UDP-Galactose leads to rapid hydrolysis of the pyrophosphate bond in aqueous media, destroying the reagent before the reaction completes [2]. Conversely, replacing the enzymatic pathway entirely with chemical galactosyl donors (e.g., galactosyl bromides) introduces multi-step protection/deprotection cycles that reduce overall yield and fail to achieve the 100% stereospecificity guaranteed by the UDP-Galactose/enzyme pair [2].

Disodium Salt vs. Free Acid: Thermal Stability and Shelf-Life

The salt form of nucleotide sugars dictates their viability in commercial and laboratory settings. UDP-Galactose (disodium) maintains >95% structural integrity for up to 6 months at -80°C and 1 month at -20°C, and it dissolves readily in water to form clear, stable solutions at 50 mg/mL . In contrast, the free acid form of UDP-Galactose is highly susceptible to rapid pyrophosphate hydrolysis, degrading significantly within days at room temperature or upon reconstitution in unbuffered aqueous environments [1].

Evidence DimensionAqueous stability and shelf-life retention
Target Compound Data>95% integrity retained at -20°C (1 month); solubility up to 50 mg/mL
Comparator Or BaselineUDP-Galactose (free acid)
Quantified DifferenceFree acid undergoes rapid hydrolysis in solution, reducing functional shelf-life from months to days.
ConditionsLong-term storage and aqueous buffer reconstitution

Procuring the disodium salt is mandatory to prevent costly reagent degradation and ensure reproducible batch-to-batch enzymatic yields.

Substrate Specificity: UDP-Galactose vs. UDP-Glucose

In vitro glycoengineering relies on the absolute specificity of galactosyltransferases for their donor substrates. When beta-1,4-galactosyltransferase is supplied with UDP-Galactose (disodium), it efficiently transfers the galactose moiety to N-acetylglucosamine acceptors to form mature glycan structures [1]. If UDP-Glucose is substituted, the enzyme exhibits near-zero turnover because it strictly requires the axial C4 hydroxyl group of galactose for active site binding [2]. Overcoming this requires the addition of UDP-galactose 4-epimerase (GALE) and NAD+ to the reaction mixture, complicating process kinetics.

Evidence DimensionEnzymatic transfer activity (beta-1,4-galactosyltransferase)
Target Compound DataHigh catalytic turnover (direct donor utilization)
Comparator Or BaselineUDP-Glucose
Quantified DifferenceUDP-Glucose yields ~0% galactosylation without the addition of a secondary epimerase cascade.
ConditionsIn vitro enzymatic glycosylation assays

Buyers must select the exact UDP-Galactose donor to avoid the added costs and kinetic bottlenecks of engineering multi-enzyme epimerase cascades.

Enzymatic vs. Chemical Galactosylation: Yield and Stereospecificity

Industrial synthesis of complex oligosaccharides using UDP-Galactose (disodium) in an enzymatic system achieves >90% yield and 100% stereospecificity (e.g., exclusive beta-1,4 linkages) in a single aqueous step [1]. In contrast, traditional chemical galactosylation using donors like galactosyl trichloroacetimidate requires toxic organic solvents, heavy metal promoters, and 4-5 additional protection/deprotection steps . This chemical route typically results in overall yields below 50% and requires extensive chromatographic purification to separate alpha/beta anomeric mixtures [1].

Evidence DimensionSynthesis steps, yield, and stereospecificity
Target Compound Data>90% yield, 100% stereospecificity, 1 step (aqueous)
Comparator Or BaselineChemical galactosyl donors (e.g., trichloroacetimidate)
Quantified DifferenceEnzymatic route eliminates 4-5 protection steps and increases overall yield by >40% while ensuring absolute stereocontrol.
ConditionsOligosaccharide and glycoprotein synthesis

Utilizing UDP-Galactose disodium drastically reduces process complexity, solvent waste, and purification costs, making it a highly processable and cost-effective choice for scalable biomanufacturing.

In Vitro Glycoengineering of Monoclonal Antibodies (mAbs)

UDP-Galactose (disodium) is the required donor for beta-1,4-galactosyltransferase in the remodeling of mAb Fc-glycans. By driving complete galactosylation, it ensures uniform glycoforms that improve complement-dependent cytotoxicity (CDC) and overall therapeutic efficacy, directly leveraging the high solubility and specificity detailed in Section 3 .

Enzymatic Synthesis of Human Milk Oligosaccharides (HMOs)

In the biocatalytic production of HMOs such as lacto-N-neotetraose (LNnT), UDP-Galactose (disodium) serves as the direct galactose donor. Its stability in aqueous bioreactors allows for high-yield, single-step galactosylation without the toxic solvents or complex protection steps required by chemical synthesis [1].

Development of High-Throughput Glycosyltransferase Assays

Because of its high purity and structural stability, the disodium salt is the benchmark substrate for screening novel galactosyltransferases, nucleotide sugar transporters, and specific enzyme inhibitors in drug discovery workflows .

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

7

Exact Mass

610.01890980 g/mol

Monoisotopic Mass

610.01890980 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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